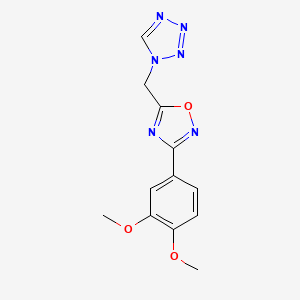![molecular formula C15H18N6O B7574011 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine, also known as EOMAQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. EOMAQ is a quinazoline derivative that has shown promising results in various biological assays, making it a valuable tool for researchers in the field of life sciences.
Mechanism of Action
The mechanism of action of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine is not fully understood, but it is thought to act as a protein kinase inhibitor. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine may also inhibit other protein kinases, although further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In vivo studies have shown that 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine can reduce tumor growth and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine in lab experiments is its specificity for protein kinases, which allows researchers to study the role of these enzymes in cellular processes. 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine also has a relatively low toxicity profile, making it a safer alternative to other protein kinase inhibitors. However, one limitation of using 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine. One area of interest is the potential use of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine in these settings. Additionally, researchers may investigate the potential use of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully elucidate the mechanism of action of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine and to identify other protein kinases that it may inhibit.
Synthesis Methods
The synthesis of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine involves a multi-step process that starts with the reaction of 4-chloro-2-methylquinazoline with sodium azide to form 4-azido-2-methylquinazoline. This intermediate is then reacted with ethyl glyoxalate to form 2-ethyl-5-(4-azido-2-methylquinazolin-2-yl)oxazole. The final step involves the reduction of the azide group to an amine using hydrogen gas and a palladium catalyst, resulting in the formation of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine.
Scientific Research Applications
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a valuable tool for researchers studying these areas. 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine has also been used in studies investigating the role of protein kinases in various cellular processes, including cell growth and differentiation.
properties
IUPAC Name |
2-[[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-3-12-18-14(22-20-12)9-21(2)8-13-17-11-7-5-4-6-10(11)15(16)19-13/h4-7H,3,8-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVVQNDLGMCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(C)CC2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)

![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)

![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7574008.png)
![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)